molecular formula C65H100N12O15 B1139365 mDPR-Val-Cit-PAB-MMAE CAS No. 1491152-26-1

mDPR-Val-Cit-PAB-MMAE

カタログ番号 B1139365
CAS番号: 1491152-26-1
分子量: 1289.56
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MDPR-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC (Drug-Linker Conjugates for ADC), consisting of a tubulin polymerization inhibitor MMAE and an ADC linker (peptide Val-Cit-PAB) composition . It’s a precursor of antibody drug conjugate .


Synthesis Analysis

The synthesis of mDPR-Val-Cit-PAB-MMAE involves the conjugation of MMAE to the lysosomally cleavable mDPR-Val-Cit-PAB linker . The linker moiety used for the conjugation process consists of a proteolytically-cleavable dipeptide, Val-Cit, and a PAB module, which simplifies effective and careful payload release in the target cancer cells .


Molecular Structure Analysis

The molecular formula of mDPR-Val-Cit-PAB-MMAE is C67H101F3N12O17 . The IUPAC name is quite complex and can be found in the references .


Chemical Reactions Analysis

The chemical reactions involved in the use of mDPR-Val-Cit-PAB-MMAE primarily relate to its role as a drug-linker conjugate for ADC. The linker undergoes self-elimination for the release of MMAE in its most native form following Val-Cit cleavage .


Physical And Chemical Properties Analysis

MDPR-Val-Cit-PAB-MMAE has a molecular weight of 1403.58 . It is soluble in DMSO to a concentration of ≥ 100 mg/mL .

科学的研究の応用

Antibody-Drug Conjugate Development

mDPR-Val-Cit-PAB-MMAE is significantly relevant in the development of antibody-drug conjugates (ADCs). For instance, a study demonstrated its use in creating ADCs to treat B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015). Another study explored the efficacy of ADCs using auristatin derivatives with dipeptide linkers, highlighting the importance of linker technology in ADC potency and specificity (Doronina et al., 2008).

Enhancing ADC Potency and Stability

Research has shown that modifying the linker in ADCs, such as using a Val-Cit linker, can significantly affect their in vivo stability and therapeutic index. This is evident in the development of mAb-Val-Cit-MMAE conjugates, which demonstrated greater specificity and reduced toxicity compared to other conjugates, leading to the regression and cure of tumor xenografts (Doronina et al., 2003).

Understanding Linker Systems in ADCs

A study compared β-glucuronide and vc-PAB linker systems in ADCs, investigating how these systems affect cellular accumulation of MMAE and overall cytotoxicity. This research suggests that different linker systems in ADCs can lead to distinct cellular mechanisms of drug delivery and efficacy (Okeley et al., 2014).

Investigation of Noninternalizing ADCs

Research into noninternalizing ADCs using dipeptide-based linkers like Val-Cit has shown that modifying a single amino acid in the linker can modulate ADC stability and anticancer activity. This highlights the role of protease-cleavable linkers in determining the efficacy of ADCs in cancer therapy (Dal Corso et al., 2017).

Innovative Cancer Therapy Approaches

An ADC combining a monoclonal anti-HER2 antibody with MMAE through a Val-Cit linker demonstrated potent anticancer activity in HER2-positive gastric cancer, showcasing the potential of such conjugates in targeted cancer therapy (Li et al., 2016).

作用機序

The mechanism of action of mDPR-Val-Cit-PAB-MMAE involves the inhibition of tubulin polymerization . It can be attached to a monoclonal antibody (MAB) which directs it toward cancer cells .

将来の方向性

The future directions of mDPR-Val-Cit-PAB-MMAE research involve optimizing the drug-linker by minimizing the size of the PEG side chain and incorporating a self-stabilizing maleimide to prevent payload de-conjugation in vivo . This is under consideration for future ADC programs .

特性

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDGTZXZKQAVTL-IIMIZLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H100N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mDPR-Val-Cit-PAB-MMAE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mDPR-Val-Cit-PAB-MMAE
Reactant of Route 2
mDPR-Val-Cit-PAB-MMAE
Reactant of Route 3
mDPR-Val-Cit-PAB-MMAE
Reactant of Route 4
mDPR-Val-Cit-PAB-MMAE
Reactant of Route 5
mDPR-Val-Cit-PAB-MMAE
Reactant of Route 6
mDPR-Val-Cit-PAB-MMAE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。